Isoacteoside

Descripción general

Descripción

El isoacteoside es un glucósido de feniletanoides, un tipo de compuesto natural que se encuentra en diversas plantas. Es conocido por sus propiedades antiinflamatorias, antioxidantes y neuroprotectoras. El this compound es estructuralmente similar al acteoside, otro glucósido de feniletanoides, pero difiere en la disposición de sus componentes moleculares .

Métodos De Preparación

El isoacteoside puede extraerse de plantas como la Cistanche deserticola y la Monochasma savatieri. El proceso de extracción generalmente implica cromatografía de contracorriente de alta velocidad (HSCCC) utilizando un sistema de solventes bifásico compuesto por acetato de etilo, n-butanol, etanol y agua . Además, el this compound puede cuantificarse utilizando espectrometría de masas en tándem de tiempo de vuelo cuadrupolar de extracción en línea (OLE-QTOF-MS/MS), lo que permite una extracción y análisis rápidos de compuestos isoméricos .

Análisis De Reacciones Químicas

El isoacteoside experimenta varias reacciones químicas, que incluyen:

Reducción: El this compound puede reducirse a sus derivados alcohólicos correspondientes bajo condiciones específicas.

Sustitución: El this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Isoacteoside's primary application is in the treatment of inflammatory diseases. Research indicates that this compound exerts its anti-inflammatory effects through several key pathways:

- Inhibition of Pro-inflammatory Cytokines : this compound suppresses the expression of various pro-inflammatory markers such as COX-2, iNOS, TNF-α, IL-6, and IL-1β in macrophages stimulated by lipopolysaccharides (LPS) .

- Blocking TLR4 Dimerization : It inhibits the dimerization of Toll-like receptor 4 (TLR4), which is crucial for activating downstream signaling pathways like NF-κB and MAPK . This blockade leads to reduced recruitment of MyD88 and TRIF, ultimately diminishing inflammatory responses.

Case Study: Acute Kidney Injury

A significant study demonstrated that this compound effectively mitigates acute kidney injury (AKI) induced by severe acute pancreatitis (SAP) in rat models. The treatment resulted in decreased serum levels of TNF-α and IL-6, alongside protective effects on renal tissues . Histopathological analyses confirmed that this compound reduced kidney damage by modulating the TLR4/NF-κB signaling pathway.

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease:

- Cognitive Function Improvement : In studies involving amyloid β peptide-induced cognitive dysfunction in rats, this compound demonstrated protective effects against neuronal damage and improved behavioral outcomes .

- Mechanism of Action : The neuroprotective effects are attributed to its ability to inhibit amyloid aggregation and reduce oxidative stress in neuronal cells .

Potential as a Therapeutic Agent

Given its multifaceted actions, this compound is considered a potential lead compound for treating various inflammatory and neurodegenerative diseases. Its ability to modulate critical signaling pathways positions it as a candidate for further pharmacological development.

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of TLR4 dimerization; suppression of cytokines | Reduced inflammation in LPS-stimulated macrophages |

| Acute Kidney Injury | Modulation of TLR4/NF-κB signaling | Amelioration of renal damage in SAP models |

| Neuroprotection | Inhibition of amyloid aggregation | Improved cognitive function in Alzheimer's disease models |

Mecanismo De Acción

El isoacteoside ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: El this compound bloquea la dimerización del receptor similar a Toll 4 (TLR4), que activa las cascadas de señalización MyD88–TAK1–NF-κB/MAPK y la vía TRIF. Esto da como resultado la supresión de citocinas proinflamatorias como el factor de necrosis tumoral-α, la interleucina-6 y la interleucina-1β.

Comparación Con Compuestos Similares

El isoacteoside es estructuralmente similar al acteoside, otro glucósido de feniletanoides. Ambos compuestos exhiben actividades biológicas similares, como efectos antioxidantes y antiinflamatorios. Se ha encontrado que el this compound tiene efectos superiores de mejora de la memoria y citoprotectores en comparación con el acteoside . Otros compuestos similares incluyen el sirigálido A 3'-α-L-ramnopiranósido y el 2'-acetilacteosido, que también pertenecen a la familia de los glucósidos de feniletanoides .

La estructura molecular única y las potentes actividades biológicas del this compound lo convierten en un compuesto valioso para diversas investigaciones científicas y aplicaciones industriales.

Actividad Biológica

Isoacteoside, a dihydroxyphenylethyl glycoside, is primarily derived from the plant Monochasma savatieri and has garnered attention for its significant biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

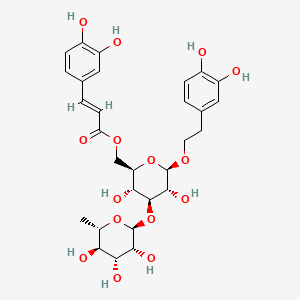

This compound is structurally related to acteoside, sharing similar phenylethanoid glycoside characteristics. Its chemical formula is , and it exhibits properties that contribute to its pharmacological potential.

This compound has been shown to exert potent anti-inflammatory effects through multiple pathways:

- Inhibition of TLR4/NF-κB Signaling : this compound blocks Toll-like receptor 4 (TLR4) dimerization, which is crucial for activating the MyD88–TAK1–NF-κB signaling cascade. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various models of inflammation .

- Reduction of Inflammatory Mediators : Studies indicate that this compound significantly reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory properties .

Research Findings

- Mouse Models : In experiments involving xylene-induced ear edema and LPS-induced endotoxic shock, this compound demonstrated a marked reduction in inflammation and tissue damage, suggesting its potential as a therapeutic agent against inflammatory diseases .

- Acute Kidney Injury (AKI) : this compound has shown protective effects against AKI induced by severe acute pancreatitis in rat models. Treatment with this compound led to decreased serum levels of inflammatory markers such as TNF-α and IL-6, highlighting its role in ameliorating kidney injury .

Neuroprotective Effects

This compound also exhibits neuroprotective properties, particularly in models of Alzheimer's disease:

- Cytoprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from amyloid-beta (Aβ) induced toxicity. It reduces Aβ oligomerization and promotes neuronal survival, indicating its potential for treating neurodegenerative disorders .

- Behavioral Improvements : In vivo studies involving Aβ-infused rats showed that this compound administration improved behavioral dysfunction associated with cognitive decline, suggesting its efficacy in enhancing memory and cognitive function .

Summary of Key Findings

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on AKI : A study involving rat models demonstrated that this compound significantly mitigated the effects of AKI induced by LPS. Histopathological examinations revealed reduced kidney damage compared to control groups .

- Cognitive Function Improvement : In a behavioral study using Aβ-infused rats, treatment with this compound resulted in significant improvements in memory tasks compared to untreated controls, supporting its role as a neuroprotective agent .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMHEHXNBNCPCI-QEOJJFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317837 | |

| Record name | Isoacteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61303-13-7 | |

| Record name | Isoacteoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61303-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoacteoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061303137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | iso-acteoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoacteoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOACTEOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588LJK42AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.